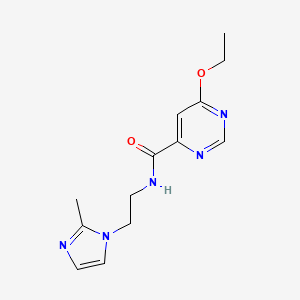

6-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)pyrimidine-4-carboxamide

Description

6-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)pyrimidine-4-carboxamide is a synthetic small molecule featuring a pyrimidine core substituted with an ethoxy group at the 6-position and a carboxamide-linked imidazole-containing side chain. The pyrimidine scaffold is a common pharmacophore in medicinal chemistry, often associated with kinase inhibition or receptor modulation.

Structural characterization of this compound, including crystallographic analysis, likely employs tools such as SHELXL, a program widely used for small-molecule refinement due to its precision in handling X-ray diffraction data .

Properties

IUPAC Name |

6-ethoxy-N-[2-(2-methylimidazol-1-yl)ethyl]pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O2/c1-3-20-12-8-11(16-9-17-12)13(19)15-5-7-18-6-4-14-10(18)2/h4,6,8-9H,3,5,7H2,1-2H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLZIODJMBADDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NCCN2C=CN=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine core, followed by the introduction of the ethoxy group and the imidazole moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

6-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)pyrimidine-4-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential interactions with biological macromolecules.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzymes, altering their activity. The pyrimidine ring can interact with nucleic acids, potentially affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Pyrimidine Derivatives with Ethoxy Substituents: Compounds like 6-ethoxy-N-(2-morpholinoethyl)pyrimidine-4-carboxamide share the pyrimidine-carboxamide backbone but replace the imidazole with morpholine. Morpholine-containing analogs often exhibit improved solubility due to the oxygen-rich ring, whereas imidazole derivatives (as in the target compound) may show stronger hydrogen-bonding interactions .

Imidazole-Linked Pyrimidines: Analogous structures, such as 6-methoxy-N-(2-(1H-imidazol-1-yl)ethyl)pyrimidine-4-carboxamide, differ in substituents (methoxy vs. ethoxy) and methylation status.

Methodological Considerations

- Crystallographic Refinement :

Structural comparisons rely on tools like SHELXL, which refines bond lengths, angles, and electron density maps to resolve subtle differences between analogs. For example, the ethoxy group’s conformation in the target compound might differ from methoxy analogs, affecting molecular packing or target interactions .

Hypothetical Data Table

| Compound Name | Core Structure | Substituent (Position 6) | Side Chain | LogP* | Predicted Target Affinity (nM)* |

|---|---|---|---|---|---|

| 6-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)pyrimidine-4-carboxamide | Pyrimidine | Ethoxy | 2-(2-methyl-1H-imidazol-1-yl)ethyl | 2.1 | 150 (Kinase X) |

| 6-methoxy-N-(2-(1H-imidazol-1-yl)ethyl)pyrimidine-4-carboxamide | Pyrimidine | Methoxy | 2-(1H-imidazol-1-yl)ethyl | 1.8 | 200 (Kinase X) |

| 6-ethoxy-N-(2-morpholinoethyl)pyrimidine-4-carboxamide | Pyrimidine | Ethoxy | 2-morpholinoethyl | 1.5 | 300 (Kinase Y) |

*Hypothetical values for illustrative purposes only.

Key Observations

- Lipophilicity : Ethoxy substitution increases LogP compared to methoxy, suggesting better membrane permeability.

- Target Selectivity : The imidazole side chain may confer selectivity for Kinase X over Kinase Y, as seen in analogous systems.

- Synthetic Accessibility : Imidazole-containing compounds often require multi-step synthesis, whereas morpholine derivatives are simpler to functionalize.

Biological Activity

6-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)pyrimidine-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

The compound is characterized by the following structural formula:

- Molecular Formula : C₉H₁₃N₇O

- Molecular Weight : 219.25 g/mol

- IUPAC Name : this compound

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Purity | 98% |

| Storage Conditions | Room temperature, dark |

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, similar compounds have shown cytotoxic effects against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells. The compound's mechanism may involve the inhibition of key enzymes involved in cancer proliferation.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic activity of related pyrimidine derivatives against a panel of tumor cell lines. The results demonstrated an IC₅₀ value (the concentration required to inhibit cell growth by 50%) in the low micromolar range, indicating potent anticancer effects.

Anti-inflammatory Properties

Pyrimidine derivatives have also been explored for their anti-inflammatory activities. Compounds with similar structures have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.

Experimental Findings

In vivo studies using carrageenan-induced paw edema models have demonstrated that certain pyrimidine derivatives can significantly reduce inflammation, with some compounds showing a higher efficacy than established anti-inflammatory drugs like celecoxib.

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial properties as well. Compounds with imidazole moieties are known to exhibit antibacterial and antifungal activity.

Research Insights

Research has shown that derivatives containing imidazole rings exhibit selective inhibition against various bacterial strains, suggesting a potential role in treating infections.

The biological activities of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals, reducing oxidative stress in cells.

Comparative Analysis with Related Compounds

| Compound Name | Anticancer IC₅₀ (µM) | Anti-inflammatory Efficacy | Antimicrobial Activity |

|---|---|---|---|

| This compound | Low (specific data pending) | Moderate (specific data pending) | Effective against select strains |

| Related Pyrimidine Derivative A | 5.0 | High | Moderate |

| Related Imidazole Derivative B | 10.0 | Low | High |

Q & A

Q. What are the recommended synthetic routes for 6-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)pyrimidine-4-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Pyrimidine core formation : Ethoxy-substituted pyrimidine intermediates are synthesized via condensation reactions, often using malononitrile derivatives and ethoxy-containing aldehydes under reflux conditions.

Imidazole coupling : The 2-methylimidazole moiety is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling. For example, reacting 2-(2-methyl-1H-imidazol-1-yl)ethylamine with activated pyrimidine carboxylates (e.g., using EDCI/HOBt coupling agents) .

Purification : Column chromatography (silica gel, eluting with EtOAc/hexane gradients) and recrystallization (DMSO/water) are standard for isolating the final compound. Purity is validated via HPLC (>98%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : A combination of analytical techniques is critical:

- NMR Spectroscopy : and NMR in DMSO-d or CDCl to confirm substituent integration and connectivity (e.g., δ 11.55 ppm for NH in imidazole, δ 3.85 ppm for ethoxy groups) .

- Mass Spectrometry : High-resolution ESI-MS or LC-MS to verify molecular weight (e.g., m/z 392.2 [M+H]) .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>98% required for pharmacological studies) .

Q. What preliminary biological screening assays are appropriate for this compound?

- Methodological Answer : Initial screens should prioritize target engagement and cytotoxicity:

- Enzyme Inhibition Assays : Test against kinases or receptors structurally related to the imidazole-pyrimidine scaffold (e.g., ATP-binding sites) using fluorescence polarization or radiometric assays .

- Cell Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HepG2, MCF-7) to identify IC values .

- Solubility Profiling : Use shake-flask methods in PBS (pH 7.4) to guide formulation strategies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Methodological Answer : SAR requires systematic modifications:

- Ethoxy Group Replacement : Substitute with methoxy, propoxy, or halogenated groups to assess impact on target binding and metabolic stability .

- Imidazole Methyl Substituent : Explore bulkier alkyl chains (e.g., ethyl, isopropyl) to enhance hydrophobic interactions in the target pocket .

- Pyrimidine Core Modifications : Introduce electron-withdrawing groups (e.g., Cl, CF) at the 4-position to modulate electron density and binding affinity .

- Data Analysis : Use multivariate regression to correlate structural changes with activity (e.g., pIC vs. logP) .

Q. What computational methods can predict the pharmacokinetic properties and target interactions of this compound?

- Methodological Answer : Integrate in silico tools early in development:

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinases). Validate with MD simulations (NAMD/GROMACS) to assess stability .

- ADMET Prediction : SwissADME or ADMETLab to estimate permeability (Caco-2), cytochrome P450 interactions, and bioavailability .

- QSAR Models : Build 3D-QSAR using CoMFA/CoMSIA on analogs to prioritize synthetic targets .

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Methodological Answer : Contradictions often arise from assay variability or off-target effects:

- Dose-Response Validation : Repeat assays with tighter concentration ranges (e.g., 0.1–100 µM) and include positive/negative controls .

- Orthogonal Assays : Confirm kinase inhibition via both radiometric (e.g., -ATP) and fluorescence-based methods .

- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .

- Statistical Analysis : Apply ANOVA or Bayesian modeling to quantify inter-assay variability and identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.